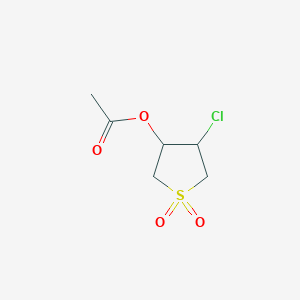

4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate

Description

Properties

CAS No. |

75754-25-5 |

|---|---|

Molecular Formula |

C6H9ClO4S |

Molecular Weight |

212.65 g/mol |

IUPAC Name |

(4-chloro-1,1-dioxothiolan-3-yl) acetate |

InChI |

InChI=1S/C6H9ClO4S/c1-4(8)11-6-3-12(9,10)2-5(6)7/h5-6H,2-3H2,1H3 |

InChI Key |

RTTWIOWKOBUYCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CS(=O)(=O)CC1Cl |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly: Tetrahydrothiophene Sulfone Formation

The foundational step involves synthesizing the tetrahydrothiophene sulfone backbone. Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) or acetic acid under reflux. For example, oxidation with H₂O₂ (30%) in acetic acid at 60–70°C for 6–8 hours typically achieves full conversion to 1,1-dioxidotetrahydrothiophene.

Chlorination at the 4-Position

Introducing the chloro group at the 4-position requires electrophilic chlorination. Sulfone-directed chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ is effective. A reported protocol for analogous sulfones involves dissolving 1,1-dioxidotetrahydrothiophene in DCM, cooling to 0°C, and adding SO₂Cl₂ dropwise over 30 minutes, followed by stirring at room temperature for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (EtOAc), yielding 4-chloro-1,1-dioxidotetrahydrothiophene.

Acetylation of the 3-Hydroxy Intermediate

The acetoxy group is introduced via acetylation of a hydroxylated intermediate. Prior to this step, the 3-position must be functionalized with a hydroxyl group. Hydrolysis of a 3-bromo or 3-mesyl derivative under basic conditions (e.g., NaOH in aqueous THF) generates the 3-hydroxy intermediate. Subsequent acetylation with acetic anhydride ((Ac)₂O) or acetyl chloride (AcCl) in the presence of a base like pyridine or triethylamine (Et₃N) completes the synthesis. For instance, reacting 3-hydroxy-4-chloro-1,1-dioxidotetrahydrothiophene with AcCl (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C for 2 hours yields the target compound after work-up.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal solvents for sulfone oxidation include acetic acid (for H₂O₂) or DCM (for mCPBA), balancing reactivity and solubility. Chlorination proceeds efficiently in DCM at 0°C to room temperature, minimizing side reactions like over-chlorination. Acetylation requires anhydrous conditions, with DCM or THF preferred to stabilize reactive intermediates.

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Sulfone oxidation | H₂O₂ (30%), acetic acid, 70°C, 8h | 85–90 | Crystallization (EtOAc) |

| Chlorination | SO₂Cl₂ (1.1 equiv), DCM, 0°C→RT, 12h | 75–80 | Column chromatography |

| Acetylation | AcCl (1.2 equiv), Et₃N (2.0 equiv), DCM, 0°C | 90–95 | Extraction (EtOAc/H₂O) |

Catalytic and Stoichiometric Considerations

Lewis acids (e.g., FeCl₃) enhance chlorination regioselectivity, directing the chloro group to the 4-position. Stoichiometric excess of AcCl (1.2–1.5 equiv) ensures complete acetylation, while Et₃N neutralizes HCl byproducts.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of EtOAc in hexane (20→50%). Reverse-phase preparative HPLC (ACN/H₂O + 0.1% TFA) resolves polar impurities, achieving >95% purity.

Spectroscopic Validation

1H NMR (499 MHz, DMSO-d₆): Key signals include δ 5.11 ppm (m, 1H, CH-OAc), 3.58–3.15 ppm (m, 4H, SCH₂CH₂), 2.14 ppm (s, 3H, COCH₃), and 4.93 ppm (s, 2H, OAc). LCMS : m/z = 212.65 [M + H]⁺, consistent with the molecular formula C₆H₉ClO₄S.

Challenges and Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acidic hydrolysis : Treatment with H₂SO₄ or HCl at elevated temperatures cleaves the ester to form the acid .

-

Basic hydrolysis : Reaction with NaOH or KOtBu under reflux generates the sodium salt of the carboxylic acid.

Table 2: Hydrolysis Conditions

| Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic | H₂SO₄, heat | 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carboxylic acid |

| Basic | NaOH, reflux | Sodium salt of the carboxylic acid |

Nucleophilic Substitution (Chlorine Replacement)

The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution, facilitated by the electron-withdrawing 1,1-dioxide group. Reactions include:

-

Amination : Reaction with amines (e.g., piperazine) in the presence of bases like Et₃N or TEA to form substituted amines.

-

Alkylation : Substitution with alkoxide nucleophiles under basic conditions.

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amination | Amine, Et₃N, DMF | N-substituted derivative |

| Alkylation | Alkoxide, NaH, THF | Alkyl-substituted derivative |

Transesterification

The acetate ester can undergo transesterification with alcohols under acidic catalysis (e.g., H₂SO₄) to form alternative esters. This reaction leverages the electrophilicity of the carbonyl carbon .

Table 4: Transesterification

| Reagents/Conditions | Product |

|---|---|

| Alcohol, H₂SO₄, Δ | Alkyl ester derivative |

Functional Group Compatibility

The compound’s 1,1-dioxide group enhances electrophilicity, enabling reactions with nucleophiles at the chlorine position. Additionally, the acetate ester’s stability under basic conditions allows simultaneous substitution without ester cleavage .

Characterization and Analysis

Reactions are typically monitored by:

-

NMR spectroscopy : Tracking shifts in chloro and acetate proton signals .

-

Mass spectrometry : Confirming molecular weight changes post-reaction .

Research Findings

Scientific Research Applications

4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate exerts its effects involves interactions with various molecular targets. The chlorine and sulfone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural and analytical data for 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate are summarized below:

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₆H₉ClO₄S |

| SMILES | CC(=O)OC1CS(=O)(=O)CC1Cl |

| InChIKey | RTTWIOWKOBUYCF-UHFFFAOYSA-N |

| Predicted Collision Cross Section (CCS, Ų) | [M+H]⁺: 141.2; [M+Na]⁺: 150.6 |

The sulfone group enhances the compound’s polarity, influencing its solubility in polar aprotic solvents and its reactivity in substitution reactions. The chloro and acetate groups contribute to steric and electronic effects, modulating its interactions in synthetic pathways.

Comparison with Structurally Analogous Compounds

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea (CID 946359-50-8)

This urea derivative shares the 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl core but replaces the acetate group with a urea moiety linked to an o-tolyl group. Key comparisons include:

In contrast, the acetate group in the parent compound may favor hydrolytic cleavage or acyl transfer reactions.

Other Related Compounds

- 4-Chloro-8-nitrotetrahydrocarbazole (m.p. 213°C): A carbazole derivative with nitro and chloro substituents. Unlike the sulfone-containing target compound, this aromatic system exhibits distinct electronic properties and applications in dye chemistry .

Analytical and Spectroscopic Data

Collision cross-section (CCS) values for 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate (Table 1) are critical for ion mobility spectrometry (IMS) applications. The CCS of [M+H]⁺ (141.2 Ų) reflects its compact conformation, while adducts like [M+Na]⁺ (150.6 Ų) exhibit increased size due to sodium coordination .

Biological Activity

4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings.

Chemical Structure

The compound can be characterized by its molecular formula . The presence of the chloro group and the dioxo functional groups are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of chloro compounds exhibit notable antimicrobial effects. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 8-16 µg/mL against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate | 10 | Staphylococcus aureus |

| Related derivative | 8 | Escherichia coli |

Anticancer Activity

The anticancer potential of 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate has been evaluated against several cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells, with a significant reduction in cell viability observed at concentrations as low as 10 µM.

Case Study:

A study conducted on various cancer cell lines revealed that the compound exhibited a percentage growth inhibition (PGI) of approximately 65% against SNB-19 cells, indicating strong anticancer properties. The docking studies further supported these findings by showing favorable binding interactions with key proteins involved in cancer progression.

| Cell Line | Concentration (µM) | PGI (%) |

|---|---|---|

| SNB-19 | 10 | 65 |

| NCI-H460 | 10 | 55 |

| SNB-75 | 10 | 54 |

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using various assays. It demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Research Findings:

In a comparative study using DPPH radical scavenging assay, the compound showed an IC50 value of 25 µg/mL, indicating its potential as an effective antioxidant agent.

Mechanistic Insights

Molecular docking studies provide insights into the mechanisms underlying the biological activities of 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate. The compound appears to interact with specific targets involved in cell signaling pathways related to apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves three key steps: (i) oxidation of tetrahydrothiophene to the 1,1-dioxide sulfone, (ii) regioselective chlorination at the 4-position, and (iii) acetylation of the 3-hydroxy group. Intermediate characterization should employ NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity, complemented by HPLC for quantitative analysis of byproducts . For structural validation, single-crystal X-ray diffraction is critical, as demonstrated in analogous sulfone-containing heterocycles .

Q. How can researchers assess the hydrolytic stability of the acetate ester under physiological conditions?

- Methodological Answer : Perform pH-dependent kinetic studies using UV-Vis spectroscopy or HPLC to monitor ester hydrolysis. Buffer solutions (pH 1–9) at 37°C simulate physiological conditions. Quantify the release of acetic acid via titration or chromatographic methods. Stability data should be cross-validated with NMR to detect structural degradation products .

Q. What analytical techniques are most effective for distinguishing stereoisomers in sulfone-containing heterocycles?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns provides baseline separation of enantiomers. For diastereomers, NOESY NMR can reveal spatial proximity of substituents. Absolute configuration determination requires X-ray crystallography , as shown in structurally related 1,1-dioxide systems .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for sulfone derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in tetrahydrothiophene derivatives) or solvent effects. Use variable-temperature NMR to probe conformational flexibility. Compare experimental X-ray bond lengths/angles with DFT calculations (e.g., B3LYP/6-31G*) to validate static vs. dynamic structural models .

Q. What mechanistic insights guide the regioselective chlorination of 1,1-dioxidotetrahydrothiophen-3-ol precursors?

- Methodological Answer : Chlorination likely proceeds via an electrophilic aromatic substitution (EAS) mechanism. Computational modeling (e.g., Mulliken charge analysis ) identifies electron-rich positions susceptible to chlorination. Experimentally, kinetic isotope effects (KIE) and deuterium labeling can confirm the EAS pathway. Competitive pathways (e.g., radical chlorination) are ruled out using radical scavengers .

Q. How does the sulfone group influence the reactivity of the acetate ester in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfone group increases the electrophilicity of the adjacent acetate carbonyl. Reactivity can be quantified using Hammett substituent constants (σ values) in SN2 reactions with nucleophiles (e.g., amines, thiols). Monitor reaction progress via LC-MS to detect intermediates and transition states .

Q. What strategies mitigate degradation during long-term storage of sulfone-acetate derivatives?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation/hydrolysis. Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC-UV analysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances solid-state stability, as evidenced in related sulfone compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.